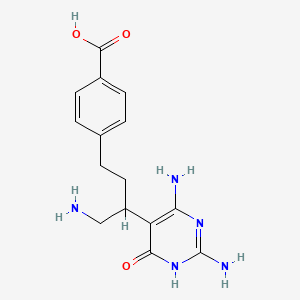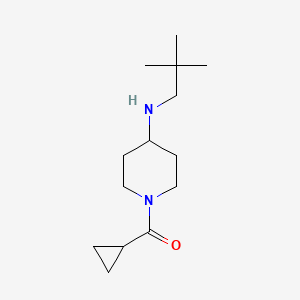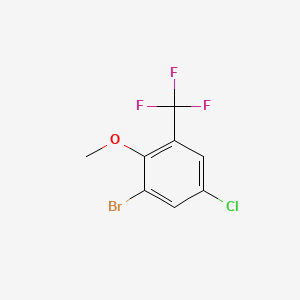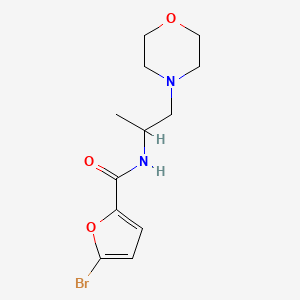
2,6-Dichloro-4-(1-(methylsulfonyl)cyclopropyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-4-(1-(methylsulfonyl)cyclopropyl)pyridine is a chemical compound with the molecular formula C9H9Cl2NO2S and a molecular weight of 266.14 g/mol . This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and a cyclopropyl group bearing a methylsulfonyl moiety at position 4.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichloro-4-(1-(methylsulfonyl)cyclopropyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted by other nucleophiles.
Oxidation and Reduction: The methylsulfonyl group can participate in oxidation and reduction reactions.
Cyclopropyl Ring Reactions: The cyclopropyl ring can undergo ring-opening reactions under certain conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Specific conditions depend on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the methylsulfonyl group .
Applications De Recherche Scientifique
2,6-Dichloro-4-(1-(methylsulfonyl)cyclopropyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,6-Dichloro-4-(1-(methylsulfonyl)cyclopropyl)pyridine is not well-understood. it is likely that the compound interacts with specific molecular targets and pathways, depending on its application. Further research is needed to elucidate the exact mechanisms involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyridine derivatives with various substituents, such as:
- 2,6-Dichloropyridine
- 4-(Methylsulfonyl)pyridine
- Cyclopropylpyridine derivatives
Uniqueness
The uniqueness of 2,6-Dichloro-4-(1-(methylsulfonyl)cyclopropyl)pyridine lies in its specific combination of substituents, which confer unique chemical and physical properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C9H9Cl2NO2S |
|---|---|
Poids moléculaire |
266.14 g/mol |
Nom IUPAC |
2,6-dichloro-4-(1-methylsulfonylcyclopropyl)pyridine |
InChI |
InChI=1S/C9H9Cl2NO2S/c1-15(13,14)9(2-3-9)6-4-7(10)12-8(11)5-6/h4-5H,2-3H2,1H3 |
Clé InChI |
NGZKLSDWRUNPGK-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1(CC1)C2=CC(=NC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


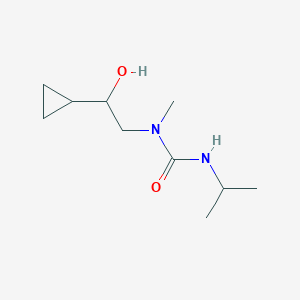


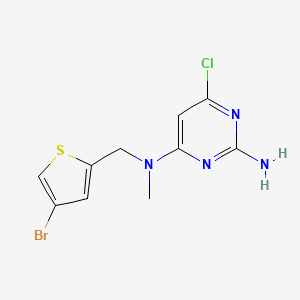
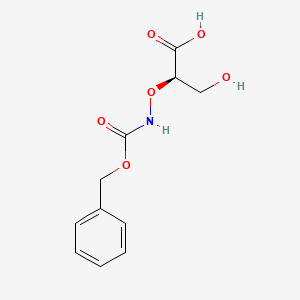
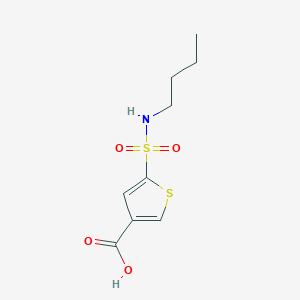

![2-[2-(4-Methoxyphenoxy)ethyl]-6-{1-[2-(4-methoxyphenoxy)ethyl]-2,5-dioxoazolid in-3-yl}-4-methyl-6,7-dihydroisoindole-1,3-dione](/img/structure/B14901046.png)
